molecular formula C12H12ClN3O B14921594 1H-Pyrazole-4-carboxamide, N-(5-chloro-2-methylphenyl)-1-methyl- CAS No. 515832-54-9

1H-Pyrazole-4-carboxamide, N-(5-chloro-2-methylphenyl)-1-methyl-

Cat. No.: B14921594
CAS No.: 515832-54-9
M. Wt: 249.69 g/mol
InChI Key: PRLLCEHYZRIBSY-UHFFFAOYSA-N
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Description

N~4~-(5-CHLORO-2-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrazole ring substituted with a 5-chloro-2-methylphenyl group and a carboxamide group, making it a valuable building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(5-CHLORO-2-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with 5-Chloro-2-Methylphenyl Group: The pyrazole ring is then subjected to electrophilic aromatic substitution with 5-chloro-2-methylphenyl chloride in the presence of a Lewis acid catalyst.

    Carboxamide Formation: The final step involves the reaction of the substituted pyrazole with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N~4~-(5-CHLORO-2-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N~4~-(5-CHLORO-2-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(5-CHLORO-2-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-2-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

N~4~-(5-CHLORO-2-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a carboxamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

515832-54-9

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C12H12ClN3O/c1-8-3-4-10(13)5-11(8)15-12(17)9-6-14-16(2)7-9/h3-7H,1-2H3,(H,15,17)

InChI Key

PRLLCEHYZRIBSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(N=C2)C

Origin of Product

United States

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